Acetyl-1,2 Coenzyme A-13c2 (Lithium)

Description

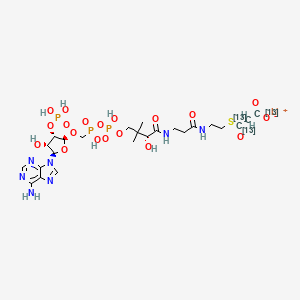

Acetyl-1,2 Coenzyme A-13C₂ (Lithium) is a stable isotope-labeled derivative of acetyl coenzyme A (Acetyl-CoA), a central metabolite in lipid synthesis, energy production, and post-translational modifications. The compound is specifically labeled with two carbon-13 (¹³C) isotopes at the acetyl moiety (positions 1 and 2), enhancing its utility in metabolic flux analysis and tracer studies using nuclear magnetic resonance (NMR) or mass spectrometry (MS) .

Properties

Molecular Formula |

C24H37LiN7O19P3S |

|---|---|

Molecular Weight |

862.5 g/mol |

IUPAC Name |

lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxo(1,2,3-13C3)propanoate |

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,18(37)21(38)27-4-3-12(32)26-5-6-54-14(35)7-13(33)34)8-47-53(44,45)50-51(39,40)11-46-23-17(49-52(41,42)43)16(36)22(48-23)31-10-30-15-19(25)28-9-29-20(15)31;/h9-10,16-18,22-23,36-37H,3-8,11H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,39,40)(H,44,45)(H2,25,28,29)(H2,41,42,43);/q;+1/p-1/t16-,17+,18+,22-,23+;/m1./s1/i7+1,13+1,14+1; |

InChI Key |

XZBFXZRVMJPNCZ-VLZOZIQLSA-M |

Isomeric SMILES |

[Li+].CC(C)(COP(=O)(O)OP(=O)(CO[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H](C(=O)NCCC(=O)NCCS[13C](=O)[13CH2][13C](=O)[O-])O |

Canonical SMILES |

[Li+].CC(C)(COP(=O)(O)OP(=O)(COC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-1,2 Coenzyme A-13c2 (Lithium) is synthesized through the incorporation of carbon-13 labeled acetyl groups into the coenzyme A molecule. The process involves the following steps:

Synthesis of Carbon-13 Labeled Acetyl Group: The carbon-13 labeled acetyl group is prepared using carbon-13 enriched precursors.

Coupling with Coenzyme A: The labeled acetyl group is then coupled with coenzyme A through enzymatic or chemical methods. This step requires precise control of reaction conditions to ensure the incorporation of the labeled acetyl group.

Formation of Lithium Salt: The final product is converted into its lithium salt form to enhance stability and solubility

Industrial Production Methods

Industrial production of Acetyl-1,2 Coenzyme A-13c2 (Lithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:

Automated Synthesis: Automated systems are used to control the synthesis process, ensuring consistent quality and high yield.

Purification: The product is purified using chromatographic techniques to remove impurities and unreacted precursors.

Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product

Chemical Reactions Analysis

Types of Reactions

Acetyl-1,2 Coenzyme A-13c2 (Lithium) undergoes various biochemical reactions, including:

Acetylation: It acts as an acetyl donor in acetylation reactions, transferring the acetyl group to target molecules.

Hydrolysis: It can be hydrolyzed to release the acetyl group and coenzyme A.

Oxidation and Reduction: It participates in redox reactions within metabolic pathways

Common Reagents and Conditions

Enzymes: Enzymes such as acetyltransferases and deacetylases are commonly used to catalyze reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium).

Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.

Temperature and pH: Reaction conditions such as temperature and pH are carefully controlled to ensure the stability and reactivity of the compound

Major Products

The major products formed from reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium) include acetylated proteins, nucleic acids, and other biomolecules. These products are used to study various biochemical processes and metabolic pathways .

Scientific Research Applications

Acetyl-1,2 Coenzyme A-13c2 (Lithium) has a wide range of applications in scientific research, including:

Metabolic Studies: It is used to trace metabolic pathways and study the flow of carbon atoms in biochemical processes.

Enzyme Mechanism Studies: It helps in understanding the mechanisms of enzymes involved in acetylation and deacetylation reactions.

Drug Development: It is used in the development of drugs targeting metabolic pathways and enzymes.

Biochemical Assays: It is employed in various biochemical assays to study protein acetylation and other post-translational modifications

Mechanism of Action

Acetyl-1,2 Coenzyme A-13c2 (Lithium) exerts its effects by acting as an acetyl donor in biochemical reactions. The acetyl group is transferred to target molecules, such as proteins and nucleic acids, through the action of acetyltransferase enzymes. This acetylation process plays a crucial role in regulating gene expression, protein function, and metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the fate of the acetyl group and study its role in various biochemical processes .

Comparison with Similar Compounds

Key Characteristics:

- Empirical Formula : ¹³C₂C₂₁H₃₈N₇O₁₇P₃S · xLi⁺

- Isotopic Enrichment : ≥99 atom% ¹³C (acetyl group), ensuring minimal natural abundance interference in isotopic tracing .

- Purity : ≥95% (chemical purity), critical for reproducibility in enzymatic assays .

- Applications : Used in studies of acetyltransferase activity, fatty acid metabolism, and histone acetylation mechanisms .

Comparison with Similar Compounds

Malonyl-13C₃ Coenzyme A Lithium Salt

Malonyl-CoA is a key intermediate in fatty acid biosynthesis, extending acyl chains during elongation. The ¹³C₃-labeled variant shares structural and functional similarities with Acetyl-1,2 Coenzyme A-13C₂ (Lithium) but differs in metabolic roles and isotopic labeling patterns.

Unlabeled Acetyl Coenzyme A (Li Salt)

Unlabeled Acetyl-CoA serves as the baseline for isotopic studies. While functionally identical to its labeled counterpart, it lacks the ¹³C isotopes, making it unsuitable for metabolic tracing but cost-effective for routine enzymatic assays.

Role in Enzyme Kinetics Studies

Crystalline acetyl-CoA synthetase (ACS), which catalyzes Acetyl-CoA formation from acetate, ATP, and CoA, has been studied using labeled Acetyl-CoA to track reaction mechanisms. The labeled compound’s high purity (≥95%) ensures minimal interference in kinetic assays, enabling precise measurement of substrate binding and turnover rates .

Insights into Herbicide Resistance

Studies on acetyl-CoA carboxylase (ACCase) isoforms in Lolium multiflorum revealed differential herbicide sensitivity. For example, diclofop-resistant biotypes show altered ACCase I sensitivity, highlighting the enzyme's regulatory role in lipid metabolism .

Metabolic Flux Analysis

The ¹³C-labeled acetyl group enables precise tracking of carbon flow in central metabolic pathways. For instance, in cancer cell studies, this compound has been used to map glucose-derived acetyl-CoA utilization in histone acetylation, revealing metabolic reprogramming in malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.